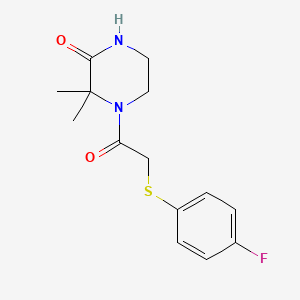
4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as elemental analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the presence of the thioacetyl and piperazinone groups. For example, the sulfur atom in the thioacetyl group might be susceptible to oxidation, while the piperazinone group could potentially undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the piperazinone group could contribute to its acidity .科学的研究の応用
Antimycobacterial and Anticonvulsant Activities : Compounds similar to 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one have been tested for antimycobacterial and anticonvulsant activities. Derivatives of this compound showed activity against specific microbial strains and demonstrated anticonvulsant activity in seizure models (Gülerman et al., 1997).
Anticonvulsant Agent Synthesis and Docking Study : In a study focusing on the synthesis of S-acetamide derivatives as possible anticonvulsants, compounds structurally related to this compound were synthesized and analyzed for their anticonvulsant properties, showing moderate activity (Severina et al., 2020).
Biodistribution Studies for Anti-Chagas Agent : A study investigated amide-containing thiazoles, which structurally resemble the compound , as potential drugs for treating Chagas disease. The research focused on in vivo biodistribution, demonstrating the compounds' potential for future treatment strategies (Rodríguez et al., 2017).
Powder Diffraction Data of Potential Pesticides : Research included N-derivatives of related compounds that were characterized by X-ray powder diffraction. These compounds have potential as pesticides (Olszewska et al., 2011).
Synthesis and Structure of Fluorophenyl Thiophenes : The synthesis and crystal structure of compounds related to this compound were reported, highlighting their significance in material science and pharmaceuticals (Nagaraju et al., 2018).
Antituberculosis and Antimicrobial Agents : A series of compounds including 1-[2-(4-ethoxycarbonylpiperazine-1-yl)acetyl]-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their antituberculosis and antimicrobial activities. These compounds are structurally related and showed promising inhibition potency (Rani et al., 2011).
Anticancer Agents Synthesis : Research into Benzothiazole (BT) derivatives, which are structurally similar to the compound , revealed their potential as anticancer agents. New derivatives were synthesized and evaluated for their anticancer activity, showing significant results against various cancer cell lines (Osmaniye et al., 2018).
将来の方向性
Future research on this compound could involve more detailed studies of its synthesis, structure, reactivity, and biological activity. This could include the development of more efficient synthesis methods, the use of computational methods to predict its properties, and in vitro and in vivo testing to evaluate its potential as a therapeutic agent .
特性
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBJELKCHGDUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
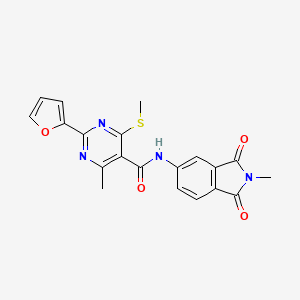
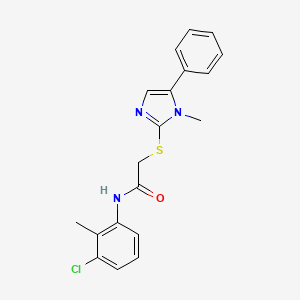
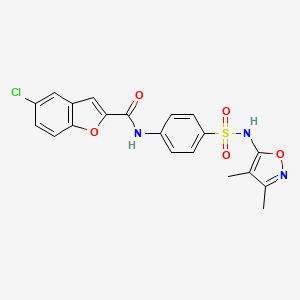
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)

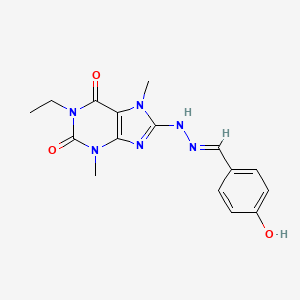
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2476708.png)
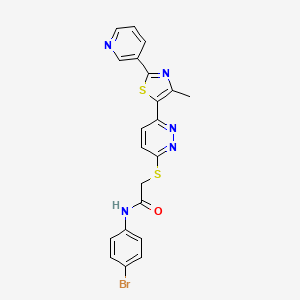
![4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2476710.png)
![ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2476712.png)
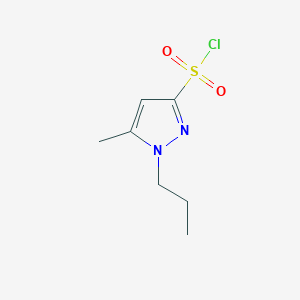
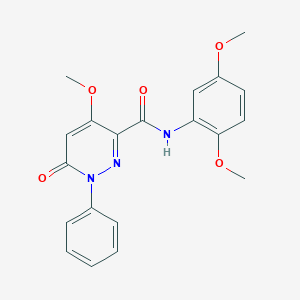
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2476717.png)
![7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine](/img/structure/B2476718.png)
